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3-Sulfanylbutan-1-ol - 31030-39-4

3-Sulfanylbutan-1-ol

Catalog Number: EVT-2562051
CAS Number: 31030-39-4
Molecular Formula: C4H10OS
Molecular Weight: 106.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Sulfanylbutan-1-ol is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a butanol chain. It is classified as a volatile organic sulfur-containing compound (VOSCs) and is known for its potent, characteristic odor often described as reminiscent of passion fruit, grapefruit, cat urine, and boxwood. [, , ]

Source:

  • Natural Sources: 3-sulfanylbutan-1-ol is found in various natural sources, including:
    • White wines, particularly those made from Chardonnay and Solaris grapes [].
    • Coffee aroma [].
    • Passion fruit [].
    • Cat urine, contributing to its strong odor [].
    • Peel extract of Poncirus trifoliata fruits [].

Role in Scientific Research:

  • Food Science: As a flavor agent, 3-sulfanylbutan-1-ol is studied for its potential use as a food additive [].
  • Wine Chemistry: Its presence in wines, particularly those affected by Botrytis cinerea (noble rot), is studied to understand its contribution to the overall aroma profile of these wines [].
  • Plant Science: Its presence in plants, particularly in the peel of Poncirus trifoliata fruits, is investigated to understand its biosynthetic pathways and potential role in plant defense mechanisms [].
  • Microbiology: 3-sulfanylbutan-1-ol is studied for its role in human axillary odor formation, which arises from the action of Corynebacteria on odorless axilla secretions [].
Classification

3-Sulfanylbutan-1-ol is classified under the category of thiols due to the presence of a sulfur-hydrogen (–SH) group. It is recognized for its potential applications in the flavor and fragrance industry, as well as its role in biological systems.

Synthesis Analysis

The synthesis of 3-sulfanylbutan-1-ol can be achieved through various methods. A common synthetic route involves starting from ethyl acetate, which is activated with lithium bis(trimethylsilyl)amide at the alpha position. This intermediate is then coupled with acetone to yield ethyl 3-hydroxy-3-methylbutyrate. Subsequent bromination of this compound followed by treatment with thiourea leads to the formation of 3-mercapto-3-methylbutyric acid. Finally, reduction with lithium aluminum hydride produces 3-sulfanylbutan-1-ol .

Other methods include enzymatic synthesis during fermentation processes, where specific bacterial strains contribute to the production of this thiol during the breakdown of amino acids . The synthesis pathways can vary significantly based on the desired application, whether for use in food flavoring or for analytical standards.

Molecular Structure Analysis

The molecular structure of 3-sulfanylbutan-1-ol consists of five carbon atoms, twelve hydrogen atoms, and one sulfur atom. The compound features a primary alcohol group (-OH) and a thiol group (-SH) attached to a carbon chain. The structural formula can be represented as follows:

Structural Formula CH3CH(SH)CH2CH2OH\text{Structural Formula }CH_3CH(SH)CH_2CH_2OH

This configuration allows for various interactions due to the polar nature of both the alcohol and thiol groups, influencing its solubility and reactivity in different environments .

Chemical Reactions Analysis

3-Sulfanylbutan-1-ol undergoes several chemical reactions typical for thiols:

  1. Oxidation: It can be oxidized to form disulfides when reacted with oxidizing agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: The compound can be reduced to form other alcohols under specific conditions.
  3. Substitution Reactions: It participates in nucleophilic substitution reactions where thiolate ions can react with alkyl halides .

These reactions are crucial for its applications in organic synthesis and flavor chemistry.

Mechanism of Action

The mechanism of action for 3-sulfanylbutan-1-ol primarily relates to its role as a volatile organic compound that contributes to aroma profiles in various natural sources. In biological systems, it acts as a semiochemical that influences behavior through olfactory signals. For instance, in felines, it is derived from the degradation of felinine, an amino acid that plays a role in scent marking .

In terms of biochemical pathways, it is involved in the biosynthesis of sulfur-containing compounds that are critical for flavor development in foods such as wine and coffee . The transport mechanisms and interactions within biological systems remain areas for further research.

Physical and Chemical Properties Analysis

The physical properties of 3-sulfanylbutan-1-ol include:

  • Physical State: Colorless liquid
  • Odor: Strong onion-like or "catty" odor
  • Melting Point: Not extensively documented but expected to be low due to its liquid state at room temperature.
  • Boiling Point: Approximately 180 °C
  • Solubility: Soluble in water due to the presence of polar functional groups .

Chemical properties include its reactivity as a thiol, which makes it susceptible to oxidation and substitution reactions.

Applications

3-Sulfanylbutan-1-ol has several scientific applications:

  1. Flavoring Agent: It is widely used in the food industry due to its potent aroma, particularly in wines (notably Sauvignon Blanc), coffee, and certain fruits like passion fruit.
  2. Biological Research: Its role as a pheromone in cats makes it significant in studies related to animal behavior and communication.
  3. Analytical Chemistry: Used as a standard in gas chromatography for detecting volatile sulfur compounds .

Research continues into its potential therapeutic applications and further understanding of its biochemical pathways.

Properties

CAS Number

31030-39-4

Product Name

3-Sulfanylbutan-1-ol

IUPAC Name

3-sulfanylbutan-1-ol

Molecular Formula

C4H10OS

Molecular Weight

106.18

InChI

InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3

InChI Key

PHRRYVOQWOVNLF-UHFFFAOYSA-N

SMILES

CC(CCO)S

Solubility

not available

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